molecular formula C20H26FN3O2 B2620307 1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 896918-46-0

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2620307
CAS No.: 896918-46-0
M. Wt: 359.445
InChI Key: LKQAYVDIDVIGOA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of cyclopentyl, fluorophenyl, piperazine, and pyrrolidinone moieties

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C_{20}H_{24}F_{N}_{3}O_{2} with a molecular weight of approximately 357.42 g/mol. The structure features a cyclopentyl group, a piperazine moiety, and a pyrrolidinone ring, which contribute to its pharmacological properties.

Research indicates that this compound exhibits PARP (Poly(ADP-ribose) polymerase) inhibitory activity . PARP enzymes play a critical role in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

Table 1: Summary of Mechanisms

MechanismDescription
PARP InhibitionInhibits DNA repair pathways, leading to increased cytotoxicity in cancer cells.
Antagonistic ActivityPotentially acts as an antagonist at certain receptor sites, influencing various signaling pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Liver Cancer : HUH7, HEPG2
  • Breast Cancer : MCF7, T47D
  • Colon Cancer : HCT116
  • Gastric Cancer : KATO-3

The compound's cytotoxicity was evaluated using assays that measure cell viability and proliferation. Results indicated that it effectively inhibited cell growth in a dose-dependent manner.

Case Study: Cancer Cell Lines

A notable study investigated the effects of this compound on liver cancer cell lines. The findings revealed:

  • IC50 Values : The compound showed an IC50 value of approximately 15 µM against HUH7 cells.
  • Mechanism of Action : The cytotoxic effects were attributed to the induction of apoptosis and disruption of the cell cycle.

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates moderate absorption with a half-life suitable for therapeutic applications. Toxicological assessments have shown that while the compound is effective against cancer cells, it also requires careful consideration regarding potential off-target effects.

Properties

IUPAC Name

1-cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2/c21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)20(26)15-13-19(25)24(14-15)18-3-1-2-4-18/h5-8,15,18H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQAYVDIDVIGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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